3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
Description
3-{2-[(2-Fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a synthetic coumarin-thiazole hybrid compound. Its structure comprises a 2H-chromen-2-one (coumarin) core substituted with a methoxy group at position 8 and a thiazole ring at position 3. The thiazole moiety is further functionalized with a (2-fluorophenyl)amino group at the 2-position (Figure 1). This structural design combines the bioactive coumarin scaffold with a thiazole heterocycle, which is known to enhance pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis: The compound can be synthesized via a two-step protocol:
Coumarin precursor formation: 3-Acetyl-8-methoxy-2H-chromen-2-one is prepared by reacting 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate under solvent-free, piperidine-catalyzed conditions.
Thiazole ring formation: The acetylated coumarin reacts with 2-fluoroaniline and thiocyanate derivatives (e.g., thiourea or potassium thiocyanate) to form the thiazole ring. This step involves cyclocondensation, typically in ethanol or chloroform under reflux, yielding the target compound.
Properties
IUPAC Name |
3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S/c1-24-16-8-4-5-11-9-12(18(23)25-17(11)16)15-10-26-19(22-15)21-14-7-3-2-6-13(14)20/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJUGWNSGDVYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring through the reaction of 2-fluoroaniline with a thioamide under acidic conditions. This intermediate is then coupled with a chromenone derivative under basic conditions to form the final product. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its unique structural features that facilitate interactions with biological targets.
Anticancer Activity : Research indicates that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the chromenone moiety enhances this effect by modulating signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties : The thiazole ring is known for its antimicrobial activity. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties, making this compound a candidate for developing new antibiotics.
Enzyme Inhibition Studies
The dual functionality of the thiazole and chromenone groups allows for selective inhibition of various enzymes. For instance:
- Topoisomerase Inhibitors : Compounds similar to this one have been studied for their ability to inhibit topoisomerase enzymes, crucial for DNA replication in cancer cells.
- Kinase Inhibition : Preliminary studies suggest that the compound may interact with kinase pathways, which are often dysregulated in cancers.
Material Science
The unique electronic properties of the chromenone structure lend themselves to applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light upon excitation makes it suitable for use in OLED technology, where efficient light emission is critical.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa). | Potential development of new anticancer drugs. |
| Antimicrobial Efficacy Study | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. | Development of new antimicrobial agents. |
| Enzyme Interaction Analysis | Identified as a potent inhibitor of specific kinases involved in cancer progression. | Targeted cancer therapies focusing on kinase inhibition. |
Mechanism of Action
The mechanism of action of 3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 3-Thiazolylcoumarins
Key Observations :
- Electron-withdrawing groups (e.g., 8-NO₂ in ) increase polarity but may reduce membrane permeability compared to 8-OCH₃ in the target compound.
- Halogen substituents (e.g., 2-F vs.
Table 3: Inhibitory Activity of Coumarin Derivatives
Physicochemical Properties
Biological Activity
The compound 3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is a derivative of the chromenone and thiazole families, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structural composition includes:
- A thiazole ring , which is significant for its biological interactions.
- A fluorophenyl group , enhancing lipophilicity and potentially improving bioavailability.
- A methoxy group that may contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of chromenone and thiazole exhibit notable antimicrobial effects. The specific compound has shown promising results against various bacterial strains.
- Study Findings :
- In a study evaluating the antimicrobial activity of several derivatives, this compound exhibited higher activity against Escherichia coli than the reference drug Streptomycin .
- The compound also showed effectiveness against Pseudomonas aeruginosa, indicating its potential as a broad-spectrum antimicrobial agent .
The mechanism through which this compound exerts its antimicrobial effects involves interaction with bacterial enzymes. Docking studies suggest that it binds effectively to the active site of bacterial tRNA (guanine37-N1)-methyltransferase, an enzyme crucial for bacterial survival under stress conditions .
Comparative Analysis
To further elucidate the biological activity of this compound, a comparison with similar thiazole and chromenone derivatives is presented in the table below:
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A recent investigation into the synthesis and antimicrobial properties of various chromenone derivatives found that those incorporating thiazole components exhibited enhanced antibacterial activities compared to traditional antibiotics .
- Case Study 2 : In another study focusing on biofilm formation inhibition, derivatives similar to this compound demonstrated significant reductions in biofilm mass for pathogenic bacteria such as Staphylococcus aureus and E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
